Bis-Polyethylene Glycol 10-N-Hydroxysuccinimide Ester, commonly referred to as Bis-PEG10-NHS ester, is a synthetic compound widely utilized in bioconjugation chemistry. This compound features a polyethylene glycol (PEG) spacer that enhances the solubility of conjugated molecules in aqueous environments. The presence of two N-hydroxysuccinimide (NHS) ester groups allows for the efficient conjugation with primary amines found in proteins, oligonucleotides, and other amine-containing biomolecules .
This compound falls under the category of PEG linkers, which are essential in the development of bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The classification highlights its role in enhancing the pharmacokinetic properties of therapeutic agents by improving solubility and stability .
The synthesis of Bis-PEG10-NHS ester typically involves the reaction of a PEG derivative with NHS. A common method includes:
The synthesis often employs solvents like dichloromethane and acetone, and reactions are carried out under inert conditions to prevent hydrolysis of the NHS group. For example, a typical reaction setup might involve dissolving the starting materials in anhydrous dichloromethane and allowing them to react for an extended period at room temperature .
Bis-PEG10-NHS ester consists of a linear chain of polyethylene glycol (with a molecular weight of approximately 10 kDa) flanked by two NHS ester groups. The general structure can be represented as follows:
The molecular formula for Bis-PEG10-NHS ester is , with a molecular weight of approximately 486.58 g/mol. The compound's structure facilitates its reactivity with amines, forming stable amide bonds upon conjugation.
The primary reaction involving Bis-PEG10-NHS ester is its conjugation with primary amines. This reaction proceeds via a nucleophilic attack by the amine on the carbonyl carbon of the NHS ester, leading to the formation of an amide bond and releasing N-hydroxysuccinimide as a byproduct.
The reaction mechanism can be summarized as follows:
This mechanism allows for site-specific conjugation, which is crucial for applications in drug development .
The mechanism by which Bis-PEG10-NHS ester functions involves selective conjugation to amino groups on target biomolecules. Upon exposure to an environment containing these biomolecules, Bis-PEG10-NHS ester reacts selectively with primary amines, leading to:
Studies indicate that conjugation efficiencies can vary based on factors such as pH and temperature during the reaction process .
Relevant analytical techniques such as Nuclear Magnetic Resonance spectroscopy and High-Performance Liquid Chromatography are often employed to confirm purity and structural integrity .
Bis-PEG10-NHS ester has numerous scientific applications:
Symmetric bifunctional PEG linkers like Bis-PEG10-NHS ester are engineered to overcome key limitations in bioconjugation chemistry. Their design incorporates three critical elements:
Reactive Group Uniformity: Dual NHS ester termini enable simultaneous conjugation with primary amines (-NH₂), forming stable amide bonds. This symmetry allows single-step crosslinking of identical or different biomolecules without requiring selective protection/deprotection strategies. For instance, antibody-drug conjugate (ADC) synthesis leverages this feature to link amine-bearing cytotoxic agents to lysine residues on antibodies [7].
PEG Spacer Optimization: The PEG10 subunit (10 ethylene oxide repeats) provides an optimal balance between steric shielding and molecular flexibility. Shorter chains (e.g., PEG4) may lack sufficient length to prevent steric clashes between conjugated biomolecules, while longer chains (e.g., PEG24) increase polydispersity and reduce batch-to-batch reproducibility. Discrete PEG10 maintains monodispersity (PDI ≈ 1), ensuring consistent pharmacokinetic behavior [9].
Solubility Enhancement: The ethylene oxide repeats create a hydration sphere that minimizes hydrophobic aggregation. Studies demonstrate that PEG10 spacers increase aqueous solubility of conjugated drugs by >50-fold compared to non-PEGylated counterparts, facilitating administration and bioavailability [4] [6].
Table 1: Comparative Attributes of Symmetric vs. Asymmetric PEG Linkers
Attribute | Symmetric Bis-NHS Linkers | Heterobifunctional Linkers |
---|---|---|
Crosslinking Efficiency | High (dual identical reactive groups) | Moderate (requires sequential conjugation) |
Solubility Enhancement | High (PEG core) | Variable (depends on terminal groups) |
Conjugation Flexibility | Limited to amine-containing molecules | Broad (supports amine/thiol/click chemistry) |
Steric Hindrance Reduction | Optimized via PEG length (e.g., PEG10) | Tunable via spacer selection |
Representative Applications | Protein-protein crosslinking, ADCs, PROTACs | Targeted drug delivery, site-specific labeling |
The symmetry of Bis-PEG10-NHS ester also facilitates high-density surface functionalization. For example, in nanoparticle coatings, symmetric linkers enable uniform orientation of targeting ligands, enhancing binding avidity [8] [10].
The development of PEG linkers has progressed through distinct phases, driven by evolving bioconjugation needs:
First-Generation (Monofunctional mPEG): Early PEGylation relied on methoxy-PEG-NHS (mPEG-NHS), which conjugated single PEG chains to proteins. While effective for extending half-life (e.g., in PEGylated interferon α-2a), this approach often impaired bioactivity due to random lysine modification and reduced target engagement [2].
Branched PEG Architectures: To enhance shielding without increasing chain length, branched PEGs (e.g., PEG₂-NHS) were developed. These attached two PEG arms to a central lysine core, improving steric protection. However, synthesis complexity and purification challenges limited scalability [9].
Bis-NHS Ester Revolution: Bis-PEGn-NHS esters emerged to address crosslinking and multi-site conjugation needs. Their straightforward synthesis—activating both termini of linear PEG diacids with NHS—enabled efficient large-scale production. The launch of commercial Bis-PEG10-NHS ester provided researchers with a tool for creating stable, soluble biomolecular assemblies:
Table 2: Evolution of PEG Linker Designs in FDA-Approved Therapeutics
Era | Linker Type | Example Therapeutics | Key Advance |
---|---|---|---|
1990–2000 | mPEG (linear) | Adagen® (pegademase bovine) | Reduced immunogenicity |
2000–2010 | Branched PEG | PEGASYS® (peginterferon alfa-2a) | Enhanced steric shielding |
2010–Present | Bis-NHS PEG | Zilbrysq® (zilucoplan)* | Dual-target engagement |
2020–Present | Multi-NHS PEG | Research-stage hydrogels | High-density crosslinking |
Note: Zilucoplan uses a branched PEG24 linker with amine-reactive chemistry, reflecting bis-NHS design principles [2].
Recent innovations include hyperbranched multi-NHS PEG polymers (>12 NHS groups), though their structural heterogeneity complicates pharmaceutical applications compared to monodisperse Bis-PEG10-NHS [3].
The PEG10 spacer in Bis-PEG10-NHS ester (molecular weight: 752.76 Da) occupies a critical niche in bioconjugate optimization:
Hydrodynamic Radius & Steric Shielding: With an extended length of ~38.5 Å, PEG10 provides optimal steric shielding of conjugated payloads. This effectively masks proteins from proteases and antibodies, reducing clearance rates. Studies show PEG10-conjugated proteins exhibit 3–5× longer plasma half-lives than PEG4 counterparts due to reduced renal filtration and improved evasion of the mononuclear phagocyte system (MPS) [10].
Solubility Enhancement Mechanism: Each ethylene oxide unit coordinates 2–3 water molecules, giving PEG10 a hydration shell of 60–90 water molecules. This transforms hydrophobic drug conjugates (e.g., paclitaxel-PEG10) into readily soluble constructs. Quantitatively, PEG10 increases aqueous solubility of aromatic drugs by >100-fold, preventing aggregation-induced precipitation [4] [6].
Conformational Flexibility vs. Rigidity: The 10-unit chain balances flexibility for ligand presentation with sufficient rigidity to prevent "back-folding" onto conjugated biomolecules. Molecular dynamics simulations reveal PEG10 adopts extended conformations in 85% of configurations, maximizing payload separation [9].
Table 3: Impact of PEG Chain Length on Bioconjugate Properties
Parameter | PEG4 | PEG10 | PEG20 |
---|---|---|---|
Hydrodynamic radius (Å) | 12.3 | 38.5 | 78.2 |
Solubility enhancement* | 8–12× | 50–100× | >200× |
Plasma half-life increase | 1.5–2× | 3–5× | 6–8× |
Steric hindrance | Moderate | Optimal | Excessive |
Polydispersity index | 1.15–1.25 | 1.05–1.10 | 1.20–1.40 |
*Solubility enhancement factor relative to non-PEGylated drug [4] [6] [9].
Applications demonstrate PEG10’s versatility:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7